Glyceryl 1-caprate dicaprylate

Übersicht

Beschreibung

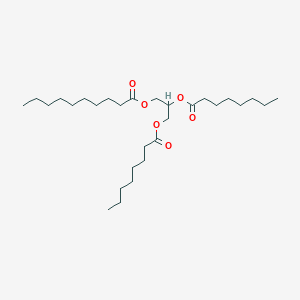

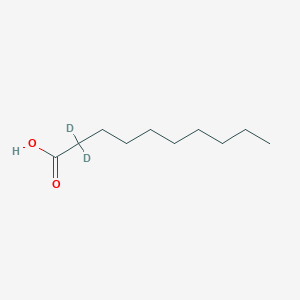

Glyceryl 1-caprate dicaprylate is a chemical compound with the molecular formula C29H54O6 . It is an ester of decanoic acid with 1,2,3-propanetriol octanoate . It is also known as 1,2-Dioctanoyl-3-Decanoyl-rac-glycerol and 2,3-Bis (octanoyloxy)propyl decanoate .

Molecular Structure Analysis

The molecular structure of Glyceryl 1-caprate dicaprylate is characterized by an average mass of 498.736 Da and a monoisotopic mass of 498.392029 Da .Wissenschaftliche Forschungsanwendungen

Lipolytic Enzyme Action on Esters

Studies on pancreatic lipase activity have explored the kinetics of enzyme action on esters, offering insights into how glycerol esters might be biochemically processed or synthesized. These findings highlight the enzymatic breakdown and synthesis pathways that could be relevant for glyceryl 1-caprate dicaprylate in pharmaceutical or nutritional applications (Schønheyder & Volqvartz, 1950).

Glycerol Oxidation to Value-Added Chemicals

Research on glycerol oxidation processes discusses the transformation of glycerol into commodity chemicals, which might apply to the conversion of glyceryl 1-caprate dicaprylate into industrially relevant products. This includes applications in the pharmaceutical, polymer, and food industries, highlighting the potential of glycerol esters in sustainable chemical production (Talebian-Kiakalaieh et al., 2018).

Biodegradable Polymer-based Drug Delivery

The use of glycerol derivatives in biodegradable polymers for drug delivery systems offers a promising avenue for medical applications. These systems can modify drug release rates, enhance therapeutic efficacy, and reduce side effects, making glyceryl 1-caprate dicaprylate potentially useful in formulating biocompatible and biodegradable drug carriers (Fredenberg et al., 2011).

Nanocapsules for Drug Delivery

The development of nanocapsules from preformed polymers as carriers for active substances is another significant application. The encapsulation efficiency, stability, and pharmacological performance of these systems are crucial for therapeutic applications, suggesting a role for glycerol ester derivatives in enhancing drug delivery technologies (Mora-Huertas et al., 2010).

Biodiesel Byproduct Valorization

The valorization of glycerol, a byproduct of biodiesel production, into bioenergy and added-value metabolites is an area of growing interest. This research suggests potential pathways for converting glyceryl 1-caprate dicaprylate into biofuels or other biochemicals, leveraging the economic and environmental benefits of glycerol derivatives (Abad & Turon, 2012).

Zukünftige Richtungen

The development of oral peptide pharmaceuticals has shown the importance of compounds like Glyceryl 1-caprate dicaprylate . They can act as gastrointestinal permeation enhancers, improving the bioavailability of orally administered drugs . This suggests potential future applications in the development of new drug delivery systems .

Wirkmechanismus

Target of Action

Glyceryl 1-caprate dicaprylate is a complex compound that primarily targets the gastrointestinal tract . It is used as a permeation enhancer, which means it helps other compounds to cross biological barriers, such as the intestinal epithelium .

Mode of Action

It is known to enhance the permeability of the intestinal epithelium, thereby facilitating the absorption of other compounds . This is particularly useful in the delivery of oral peptide pharmaceuticals, which often struggle to cross the intestinal barrier .

Biochemical Pathways

Its role as a permeation enhancer suggests that it may interact with the lipid bilayer of cells, altering its properties to allow for the passage of other compounds .

Pharmacokinetics

As a permeation enhancer, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body to exert its effects .

Result of Action

The primary result of the action of Glyceryl 1-caprate dicaprylate is the enhanced absorption of other compounds, particularly peptide pharmaceuticals, across the intestinal epithelium . This can lead to increased bioavailability and efficacy of these compounds .

Action Environment

The action of Glyceryl 1-caprate dicaprylate is influenced by the environment in which it is used. For example, its effectiveness as a permeation enhancer may be affected by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the biological barrier it is intended to cross .

Eigenschaften

IUPAC Name |

2,3-di(octanoyloxy)propyl decanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54O6/c1-4-7-10-13-14-17-19-22-28(31)34-25-26(35-29(32)23-20-16-12-9-6-3)24-33-27(30)21-18-15-11-8-5-2/h26H,4-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBFEJBBKCRANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyceryl 1-caprate dicaprylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[(3S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl]methyl]-2,5-dihydro-4-hydroxy-3-(4-hydroxyphenyl)-5-oxo-2-Furancarboxylic acid, methyl ester](/img/structure/B3025979.png)

![6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B3025984.png)

![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)

![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)

![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)

![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)